{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide
Description
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)16-6-4-5-15(13-16)18(24)20-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBGUJYIEANEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine. Piperazine is reacted with acetic anhydride in the presence of a base such as pyridine to yield 4-acetylpiperazine.
Sulfonylation: The next step is the sulfonylation of the acetylated piperazine. This is achieved by reacting 4-acetylpiperazine with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Coupling with Phenyl and Pyridyl Groups: The final step involves coupling the sulfonylated intermediate with a phenyl group bearing a carboxamide linkage and a pyridyl group. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. For example, reacting with nucleophiles like amines or thiols can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the phenyl and piperazine rings.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to bind to active sites of enzymes, thereby modulating their activity. This makes it a candidate for developing drugs targeting specific enzymes involved in diseases.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects.
Molecular Targets and Pathways
Enzymes: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: It may also interact with receptors involved in cell signaling pathways, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Pyrimidine-5-Carboxamide Derivatives ()
The compound 2-(4-(4-acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (6l) shares key features with the target compound:
- Piperazine sulfonamide : Both contain acetylpiperazine groups, which may enhance solubility and binding affinity.
- Carboxamide linkage : The pyrimidine-5-carboxamide in 6l vs. the 2-pyridylcarboxamide in the target compound.
Benzothiophene Carboxamide ()
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide differs in its heterocyclic core (benzothiophene vs. phenyl) and substituents (4-methylpyrimidine sulfonamide vs. acetylpiperazine sulfonamide). The nitro group on the benzothiophene may confer oxidative stability but could limit metabolic clearance compared to the acetylpiperazine group .
Chloropyridyl Carboxamides (–7)
Patents describe compounds like N-(5-chloro(2-pyridyl))(5-chloro-2-{[4-(2-sulfonylphenyl)phenyl]carbonylamino}phenyl)-carboxamide, which share the 2-pyridylcarboxamide group but incorporate chlorinated aromatic rings.
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O) align with those of 6l (~1620 cm⁻¹), suggesting similar electronic environments for the carboxamide and acetyl groups .
Biological Activity
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide is a compound with significant potential in pharmacology, particularly in the modulation of various biological pathways. Its structure suggests interactions with multiple biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-[(4-acetylpiperazin-1-yl)sulfonyl]phenyl-N-(2-pyridyl)carboxamide
- Molecular Formula : CHNOS
- CAS Number : 941535-90-6
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain signaling pathways, particularly those related to pain and inflammation. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonamide group may enhance its pharmacokinetic properties.
Antinociceptive Effects
Studies have shown that compounds similar to this compound exhibit antinociceptive effects, making them potential candidates for pain management therapies. For instance, derivatives have been tested in animal models, demonstrating a significant reduction in pain response when administered before noxious stimuli.
Antitumor Activity
Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. In vitro assays have indicated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antinociceptive properties | Demonstrated significant pain relief in rodent models, comparable to standard analgesics. |
| Study 2 | Investigate cytotoxicity against cancer cells | Showed IC values indicating effective inhibition of growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. |
| Study 3 | Assess pharmacokinetics | Highlighted favorable absorption and distribution characteristics, suggesting potential for oral bioavailability. |
Pharmacological Profile
The pharmacological profile of this compound indicates:
- Target Receptors : Potential interaction with P2X receptors involved in pain signaling.
- Enzyme Inhibition : Possible inhibition of cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl and pyridyl moieties. Key steps include sulfonylation of the phenyl ring with 4-acetylpiperazine (using chlorosulfonic acid or sulfur trioxide), followed by carboxamide coupling with 2-aminopyridine via an activated ester intermediate (e.g., using HATU or EDC as coupling agents). Optimizing conditions such as temperature (60–80°C for sulfonylation), solvent choice (DMF or dichloromethane for coupling), and stoichiometric ratios (1.2–1.5 equivalents of coupling reagent) can enhance yields (>70%). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) is critical for purity (>95%) .**
Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound, and what are the expected key spectral signatures?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: δ 8.4–8.6 ppm (pyridyl protons), δ 7.8–8.0 ppm (aromatic protons on the sulfonylated phenyl), δ 3.4–3.6 ppm (piperazinyl N-CH2), and δ 2.1 ppm (acetyl CH3).
- 13C NMR : Peaks at ~170 ppm (carboxamide C=O), ~125–135 ppm (pyridyl carbons), and ~45–55 ppm (piperazinyl carbons).
- IR : Strong absorption at ~1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O stretch).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different in vitro assays for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation time, or solvent effects). To address this:
- Standardize assay protocols (e.g., use identical cell lines, such as HEK-293 for receptor binding or HepG2 for cytotoxicity).
- Control solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor antagonism).
- Perform dose-response curves (IC50/EC50) to assess potency thresholds and compare with literature analogs .
Q. What computational strategies are effective in predicting the binding modes of this compound to putative biological targets like the D3 receptor?
- Methodological Answer :
- Molecular Docking : Use programs like AutoDock Vina or Schrödinger Glide with crystal structures of the D3 receptor (PDB: 3PBL). Focus on the piperazinyl and pyridyl groups as key pharmacophores interacting with the receptor’s hydrophobic pocket and Asp110 residue.
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess binding stability and hydrogen-bonding networks.
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, correlating with experimental Ki values from radioligand assays .
Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for specific enzyme targets?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications to the acetylpiperazinyl (e.g., replacing acetyl with sulfonyl) or pyridyl (e.g., halogen substitutions) groups.
- In vitro Profiling : Test analogs against panels of related enzymes/receptors (e.g., kinase assays or GPCR screens) to identify selectivity trends.
- Co-crystallization : Obtain X-ray structures of lead compounds bound to targets (e.g., D3 receptor) to guide rational design of steric or electronic modifications .
Q. What analytical challenges arise in quantifying metabolic stability of this compound in hepatic microsomal assays, and how can they be mitigated?
- Methodological Answer :
- Challenge : Rapid degradation due to cytochrome P450 (CYP) metabolism, particularly at the acetylpiperazinyl group.
- Mitigation :
- Use LC-MS/MS with stable isotope-labeled internal standards for precise quantification.
- Pre-incubate microsomes with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
- Modify the acetyl group to a bulkier substituent (e.g., tert-butyl) to reduce CYP affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
